molecular formula C18H26N2O9 B158174 Nicametate citrate CAS No. 1641-74-3

Nicametate citrate

Cat. No.: B158174
CAS No.: 1641-74-3
M. Wt: 414.4 g/mol
InChI Key: IABBAGAOMDWOCW-UHFFFAOYSA-N
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Description

Nicametate citrate is a chemical compound known for its vasodilatory properties, which means it can widen blood vessels. This compound is primarily used to enhance blood flow and oxygen delivery to various tissues, including the brain. It is also utilized in the treatment of conditions such as intermittent claudication and peripheral vascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicametate citrate is synthesized through the esterification of nicotinic acid (pyridine-3-carboxylic acid) with 2-(diethylamino)ethanol, followed by the formation of a citrate salt. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: Nicametate citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Nicametate citrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its combined vasodilatory and cellular respiration-enhancing properties. Unlike nicotinic acid, which primarily acts as a vitamin, this compound has a broader range of applications in both medical and industrial fields .

Properties

IUPAC Name

2-(diethylamino)ethyl pyridine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.C6H8O7/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H,3-4,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABBAGAOMDWOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CN=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046733
Record name Nicametate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1641-74-3
Record name 3-Pyridinecarboxylic acid, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1641-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicametate citrate [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicametate citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169477
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Record name Nicametate citrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-(3-pyridiniocarbonyloxy)ethyl]ammonium hydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.177
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Record name NICAMETATE CITRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any established structure-activity relationships for Nicametate Citrate or related compounds?

A1: The provided research does not directly explore structure-activity relationships for this compound. Further research focusing on structural analogs and their pharmacological activities would be necessary to establish such relationships. This could involve modifying different parts of the this compound molecule and evaluating the impact on its vasodilatory effects and interactions with the autonomic nervous system.

Q2: What analytical techniques are commonly employed for characterizing and quantifying this compound?

A: High-performance liquid chromatography (HPLC) is a prominent method used for analyzing this compound []. This technique allows for the separation, identification, and quantification of the compound in various matrices, including pharmaceutical formulations and biological samples. X-ray diffraction has also been used to characterize the physical form of this compound, providing valuable information about its crystal structure [].

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